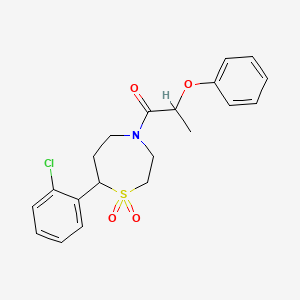

1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-phenoxypropan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-phenoxypropan-1-one is a chemical compound that has gained much attention in the scientific community due to its potential applications in various fields. This compound is also known as CPDT or Compound 29, and it is a member of the thiazepane family of compounds.

Scientific Research Applications

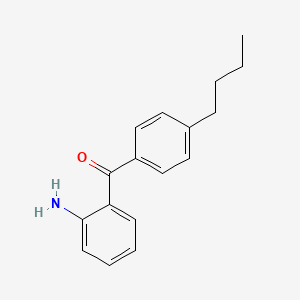

- Chalcones exhibit potent antimicrobial effects against various microorganisms, including bacteria and fungi. Researchers have synthesized chalcone derivatives that display activity against Bacillus subtilis, B. pumilus, and Escherichia coli .

- Chalcones possess anti-inflammatory activity. Specifically, derivatives containing fluoride or chloride groups have shown high potency as anti-inflammatory agents, potentially surpassing reference drugs like indomethacin and ibuprofen .

- Researchers have explored chalcone derivatives as potential chemotherapeutic agents, targeting various cancer types .

- Chalcones serve as versatile synthons for constructing heterocyclic rings. Through ring closure reactions, researchers can synthesize cyanopyridines, pyrazolines, isoxazoles, and pyrimidines .

Antimicrobial Activity

Anti-Inflammatory Properties

Anticancer Potential

Heterocyclic Ring Synthesis

Mechanism of Action

Target of Action

The compound, 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-phenoxypropan-1-one, is a derivative of Clonazepam . Clonazepam primarily targets the GABA A receptors in the brain . These receptors play a crucial role in inhibitory neurotransmission, helping to maintain a balance of excitation and inhibition in the neuronal network .

Mode of Action

This compound interacts with its target, the GABA A receptors, by increasing the effect of the chief inhibitory neurotransmitter, γ-aminobutyric acid (GABA) . This interaction enhances GABAergic inhibition of neuronal firing , leading to an overall decrease in neuronal excitability and producing effects such as sedation, muscle relaxation, and reduction of anxiety .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic pathway . By enhancing the inhibitory effects of GABA, it influences various downstream effects such as decreased anxiety, sedation, and muscle relaxation .

Pharmacokinetics

The pharmacokinetics of this compound are likely to be similar to those of Clonazepam, given their structural similarities . Clonazepam has a bioavailability of 90% and is primarily metabolized in the liver by the CYP3A enzyme . The elimination half-life ranges from 19 to 60 hours . These properties influence the compound’s bioavailability and duration of action .

Result of Action

The result of the compound’s action at the molecular level is an increased effect of GABA at GABA A receptors, leading to enhanced inhibitory neurotransmission . At the cellular level, this results in decreased neuronal excitability . Clinically, this manifests as reduced anxiety, sedation, and muscle relaxation .

Action Environment

Environmental factors such as the presence of other drugs, the individual’s metabolic rate, and liver function can influence the action, efficacy, and stability of this compound . For instance, drugs that induce or inhibit CYP3A enzymes could respectively decrease or increase the levels of this compound, thereby affecting its efficacy .

properties

IUPAC Name |

1-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-phenoxypropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClNO4S/c1-15(26-16-7-3-2-4-8-16)20(23)22-12-11-19(27(24,25)14-13-22)17-9-5-6-10-18(17)21/h2-10,15,19H,11-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNLIMVMJHJCAQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2Cl)OC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-phenoxypropan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2382518.png)

![(E)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2382528.png)

![2-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2382534.png)

![N-(2,5-difluorophenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2382535.png)

![6,8-dimethyl-3H,4H-imidazo[1,5-a][1,3,5]triazin-4-one](/img/structure/B2382537.png)